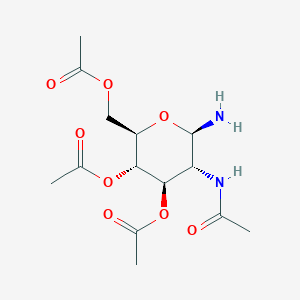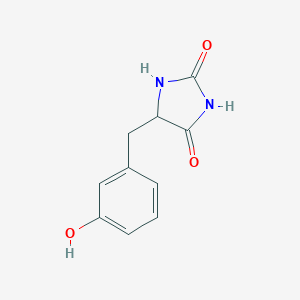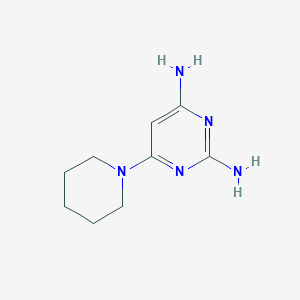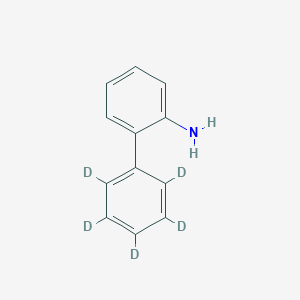![molecular formula C14H19NO2 B016347 4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-yn-1-ol CAS No. 181647-06-3](/img/structure/B16347.png)
4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-yn-1-ol
Übersicht
Beschreibung
This compound is part of a broader class of chemicals that have been synthesized and studied for various applications, including their potential as intermediates in the synthesis of more complex molecules. Research focuses on understanding their synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of compounds related to "4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-yn-1-ol" often involves multi-step chemical processes, including the reduction of Schiff bases and acylation, nucleophilic substitution, and reduction reactions. These methods aim to establish efficient, high-yield pathways to these compounds (Ajibade & Andrew, 2021).
Molecular Structure Analysis
Molecular structure studies, including X-ray diffraction, reveal detailed geometrical parameters of these compounds, such as bond lengths and angles, crystalline structure, and intermolecular interactions. These structures are crucial for understanding the compounds' chemical behavior and potential applications (Kaur et al., 2012).
Chemical Reactions and Properties
Research into the chemical reactions of these compounds explores their reactivity and transformations under various conditions. Studies include reactions with different reagents, conditions leading to the formation of specific products, and the mechanisms underlying these processes. This research is foundational for utilizing these compounds in synthetic chemistry (Gabriele et al., 2000).
Physical Properties Analysis
Physical properties, such as solubility, melting points, and boiling points, are measured to understand how these compounds behave in different environments. This information is essential for handling, storage, and application in various contexts (Zhao et al., 2017).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards other chemical entities, and stability under various conditions, are investigated to predict how these compounds can be utilized in chemical syntheses and other applications. Understanding these properties is crucial for designing reactions and processes that involve these compounds (Djenane et al., 2019).
Wissenschaftliche Forschungsanwendungen
Biodegradation and Environmental Fate
The compound 4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-yn-1-ol might share similarities with ethyl tert-butyl ether (ETBE) in terms of structural components and potential environmental behavior. Research on ETBE indicates that specific microorganisms in soil and groundwater can aerobically degrade such compounds, potentially offering insights into the environmental fate and biodegradation processes relevant to similar chemical structures. These microorganisms degrade ETBE via hydroxylation, resulting in various intermediates and showcasing the potential for aerobic biodegradation of ether structures and slow degradation kinetics. Moreover, genes like ethB and alkB have been identified to facilitate the transformation of ETBE, potentially highlighting the genetic and enzymatic mechanisms that could also be relevant in the degradation and environmental processing of similar compounds (Thornton et al., 2020).
Metabolic Pathways and Enzymatic Functions
Studies on methionine (Met) and S-adenosylmethionine (SAM) might provide a context for understanding the metabolic pathways and enzymatic functions related to compounds like 4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-yn-1-ol. Met and SAM are crucial in various metabolic pathways, and the regulation of their synthesis, recycling, and distribution is essential for sustaining different biochemical pathways. This highlights the potential complexity and importance of similar compounds in biological systems, where they might participate in or influence key metabolic processes (Sauter et al., 2013).
Chemical Reactivity and Synthesis Pathways
The chemical reactivity and significance of certain compounds in the synthesis of various classes of heterocyclic compounds and dyes can be illustrative of the potential applications of 4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-yn-1-ol in synthetic chemistry. Molecules with unique reactivity provide mild reaction conditions for the generation of diverse products from a wide range of precursors, indicating the potential utility of 4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-yn-1-ol in similar synthetic applications (Gomaa & Ali, 2020).
Safety And Hazards
Zukünftige Richtungen
As a secondary amine, “4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-yn-1-ol” could be a starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate1. Therefore, future research could explore its potential applications in these areas.
Please note that this analysis is based on the available information and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult with a chemistry expert.
Eigenschaften
IUPAC Name |
4-[ethyl-[(4-methoxyphenyl)methyl]amino]but-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-15(10-4-5-11-16)12-13-6-8-14(17-2)9-7-13/h6-9,16H,3,10-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWGWOJBMMIYJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#CCO)CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401200 | |
| Record name | 4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-yn-1-ol | |
CAS RN |
181647-06-3 | |
| Record name | 4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2,4-Imidazolidinedione, 5-[(3-hydroxyphenyl)methylene]-](/img/structure/B16292.png)
![2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B16294.png)


